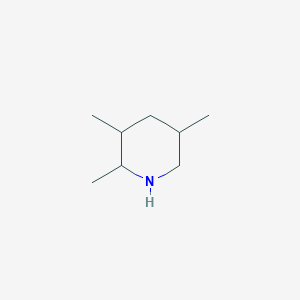

2,3,5-Trimethylpiperidine

Description

2,3,5-Trimethylpiperidine is a piperidine derivative featuring three methyl groups at the 2-, 3-, and 5-positions of the six-membered saturated ring. Piperidine alkaloids are well-documented in natural products and synthetic chemistry, often serving as scaffolds in drug design due to their conformational flexibility and bioactivity . For example, substituted piperidines are frequently studied for their inhibitory roles against targets like Akt1, a serine/threonine kinase implicated in cancer signaling .

Properties

IUPAC Name |

2,3,5-trimethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-6-4-7(2)8(3)9-5-6/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCDTIOGQKLNHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(NC1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Trimethylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Another method includes the reductive amination of 2,3,5-trimethylpyridine with ammonia or primary amines in the presence of hydrogen and a suitable catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are frequently used to facilitate the hydrogenation steps. The reaction conditions typically include elevated temperatures and pressures to optimize the reaction rate and product formation.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trimethylpiperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It participates in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: Alkyl halides, acyl chlorides; reactions are performed under basic conditions using bases like sodium hydride or potassium carbonate.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Secondary or tertiary amines.

Substitution: N-alkylated or N-acylated derivatives of this compound.

Scientific Research Applications

2,3,5-Trimethylpiperidine is utilized in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocyclic compounds.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is a precursor in the synthesis of drugs, especially those targeting the central nervous system.

Industry: this compound is employed in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism by which 2,3,5-trimethylpiperidine exerts its effects depends on its specific application. In medicinal chemistry, it often acts as a ligand or a pharmacophore, interacting with biological targets such as enzymes or receptors. The presence of the methyl groups can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Positional Isomers: 2,3,5- vs. 2,4,6-Trimethylpiperidine

The positional arrangement of methyl groups significantly impacts physical and chemical properties. For instance:

- 2,4,6-Trimethylpiperidine (CAS 21974-48-1) exhibits a vapor pressure (Pvap) of 11.58 kPa at 356 K, increasing to 202.65 kPa at 460.81 K . These data suggest lower volatility compared to non-methylated piperidine, likely due to steric effects and enhanced van der Waals interactions.

Table 1: Comparison of Trimethylpiperidine Isomers

Other Methylated Piperidines

- 2,5,5-Trimethylpiperidine Hydrochloride (EN300-6486439): This hydrochloride salt (C₉H₁₈ClN, MW 175.69) is used as a building block in organic synthesis, highlighting the utility of methylated piperidines in medicinal chemistry .

Table 2: Comparison with Other Methylated Piperidines

Fluorinated Analogs: 2,3,5-Trifluoropyridine

Fluorination enhances stability, lipophilicity, and bioactivity, making this compound valuable in pharmaceuticals and agrochemicals . In contrast, this compound’s methyl groups may improve metabolic stability but reduce electronic effects compared to fluorine.

Biological Activity

2,3,5-Trimethylpiperidine is a piperidine derivative that has gained attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound, characterized by three methyl groups at the 2, 3, and 5 positions of the piperidine ring, may exhibit various pharmacological properties and serve as a precursor in the synthesis of biologically active molecules.

The chemical formula of this compound is . The presence of multiple methyl groups affects its steric configuration and electronic properties, which are crucial for its interaction with biological targets. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its role as a ligand or pharmacophore. It interacts with various receptors and enzymes in biological systems, potentially influencing their activity. The specific mechanisms include:

- Enzyme Inhibition/Activation : As a piperidine derivative, it may inhibit or activate enzymes by binding to their active sites or allosteric sites.

- Receptor Interaction : The compound may act on neurotransmitter receptors or other membrane-bound proteins, modulating signaling pathways.

Medicinal Chemistry

This compound serves as a precursor for synthesizing various pharmaceuticals. Its derivatives have been investigated for potential therapeutic applications in treating conditions such as:

- Central Nervous System Disorders : Compounds derived from this compound have shown promise in modulating neurotransmitter systems.

- Anti-inflammatory and Analgesic Properties : Research indicates that this compound could be involved in developing new analgesics.

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study explored the synthesis of various derivatives of trimethylpiperidine and evaluated their biological activities. Some derivatives exhibited significant interactions with histamine receptors, suggesting potential applications in treating obesity and CNS disorders .

- Antioxidant Activity : Research has indicated that structurally related compounds like 4-hydroxy-3,3,5-trimethylpiperidine exhibit antioxidant properties by scavenging reactive oxygen species (ROS). This suggests that similar activities might be expected from this compound .

- Pharmacological Studies : In vitro studies have shown that certain piperidine derivatives can modulate enzyme activity involved in metabolic pathways. These findings highlight the need for further investigation into the specific interactions of this compound with biological targets .

Data Table: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Potential to inhibit key metabolic enzymes | |

| Receptor Modulation | Interaction with neurotransmitter receptors | |

| Antioxidant Properties | Possible scavenging of reactive oxygen species | |

| Precursor for Drug Synthesis | Used in synthesizing pharmaceuticals |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.